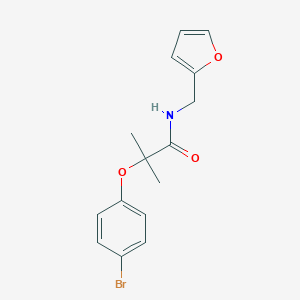![molecular formula C21H16ClN3O2 B243731 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B243731.png)
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA or Vadimezan and is a small molecule that has shown promising results in preclinical studies as an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide is not fully understood, but it is believed to involve the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is a part of the innate immune system and is responsible for detecting viral and bacterial infections. When activated, the STING pathway triggers the production of type I interferons and other cytokines that can activate immune cells and induce an anti-tumor immune response.
Biochemical and Physiological Effects:
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been shown to have several biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha, which can activate immune cells and inhibit tumor growth. It can also induce the production of reactive oxygen species (ROS) and nitric oxide (NO), which can cause DNA damage and induce tumor cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide in lab experiments is its ability to induce an anti-tumor immune response. This makes it a promising candidate for cancer immunotherapy. However, one of the limitations of using DMXAA is its toxicity. High doses of this compound can cause severe side effects such as hypotension, fever, and liver toxicity.
Direcciones Futuras
There are several future directions for research on 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide. One direction is to study the mechanism of action of this compound in more detail to better understand how it activates the immune system. Another direction is to investigate the potential of DMXAA in combination with other anti-cancer agents to enhance its efficacy. Additionally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide involves the reaction of 2-chloronicotinic acid with 5,6-dimethyl-2-aminobenzoxazole in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA), and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide has been extensively studied for its anti-cancer properties. Preclinical studies have shown that this compound can induce tumor regression in various types of cancer, including melanoma, lung cancer, and colon cancer. It has been proposed that the mechanism of action of DMXAA involves the activation of the immune system, leading to the production of cytokines and chemokines that can inhibit tumor growth and induce tumor cell death.
Propiedades
Fórmula molecular |
C21H16ClN3O2 |
|---|---|
Peso molecular |
377.8 g/mol |
Nombre IUPAC |
2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H16ClN3O2/c1-12-9-17-18(10-13(12)2)27-21(25-17)14-5-3-6-15(11-14)24-20(26)16-7-4-8-23-19(16)22/h3-11H,1-2H3,(H,24,26) |
Clave InChI |
BWAMHZXKLQSOQW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-methyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B243649.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B243651.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B243652.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-3-fluorobenzamide](/img/structure/B243657.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B243658.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B243659.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B243660.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B243661.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(4-methylbenzoyl)thiourea](/img/structure/B243662.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B243667.png)

![N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243669.png)
![N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B243670.png)
![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243671.png)